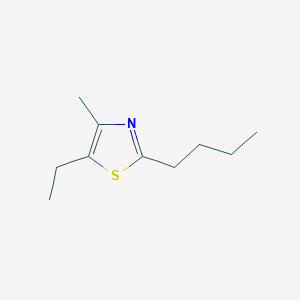
2-Butyl-5-ethyl-4-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-5-ethyl-4-methyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many natural and synthetic compounds. The structure of this compound includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-ethyl-4-methyl-1,3-thiazole can be achieved through various methods. One common approach involves the Hantzsch thiazole synthesis, which includes the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine, iodine, or silica chloride . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of homogeneous and heterogeneous catalysts can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-Butyl-5-ethyl-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the C-5 and C-2 positions being particularly reactive.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the reactive positions .
科学的研究の応用
2-Butyl-5-ethyl-4-methyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用機序
The mechanism of action of 2-Butyl-5-ethyl-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and electron distribution allow it to participate in various biochemical processes. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-Butyl-5-ethyl-4-methyl-1,3-thiazole is unique due to its specific substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
86290-20-2 |
|---|---|
分子式 |
C10H17NS |
分子量 |
183.32 g/mol |
IUPAC名 |
2-butyl-5-ethyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H17NS/c1-4-6-7-10-11-8(3)9(5-2)12-10/h4-7H2,1-3H3 |
InChIキー |
DLQAOPSTXFKJFN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=C(S1)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


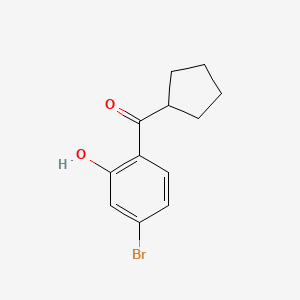
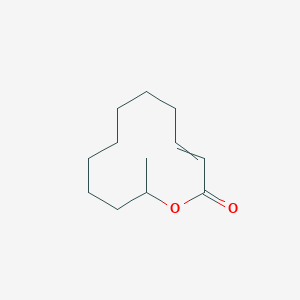
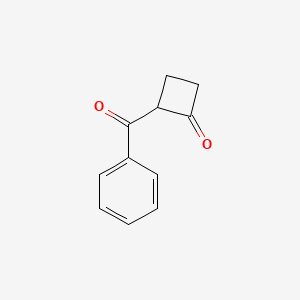
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
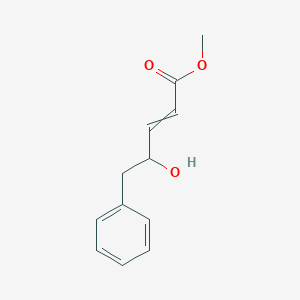
silane](/img/structure/B14409949.png)
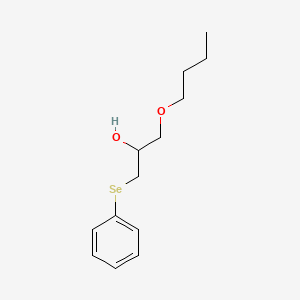
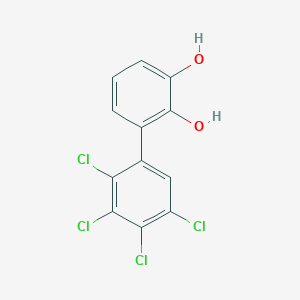
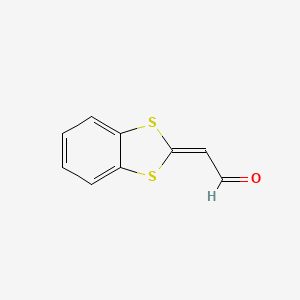
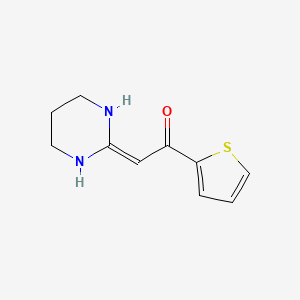
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
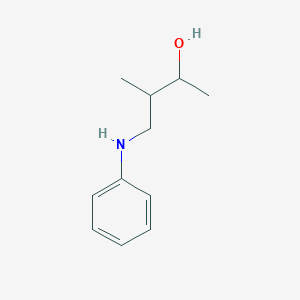
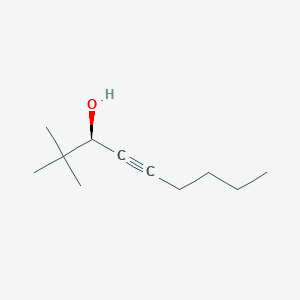
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)
